molecular formula C12H20O2 B13289676 Spiro[5.5]undecane-1-carboxylic acid

Spiro[5.5]undecane-1-carboxylic acid

Cat. No.: B13289676
M. Wt: 196.29 g/mol
InChI Key: FPFTXOQGJXGZRJ-UHFFFAOYSA-N
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Description

Spiro[5.5]undecane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single carbon atom. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties . The spirocyclic framework imparts distinct stereochemical features, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[5.5]undecane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkynylation of salicylaldehyde followed by dearomatizative cyclization, which constructs the spirocyclic framework . Another approach utilizes the Prins cyclization reaction, allowing the formation of the spirocyclic scaffold in a single step . These methods often require specific catalysts and reaction conditions to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of efficient catalysts and reaction conditions is crucial to minimize by-products and maximize yield. detailed industrial production methods are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions: Spiro[5.5]undecane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The spirocyclic structure allows for unique reactivity patterns, making it a versatile intermediate in organic synthesis .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield spirocyclic ketones or carboxylic acids, while reduction reactions produce spirocyclic alcohols .

Mechanism of Action

The mechanism of action of spiro[5.5]undecane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, disrupting the bacterial cell wall synthesis and leading to antibacterial effects . The spirocyclic structure allows for precise binding to target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to spiro[5.5]undecane-1-carboxylic acid include other spirocyclic structures such as spiro[5.5]undecane, spiro[4.5]decane, and spiro[3.5]nonane . These compounds share the spirocyclic framework but differ in the size and nature of the rings attached to the spiro center.

Uniqueness: this compound is unique due to its specific carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further functionalization and derivatization, making it a versatile building block in organic synthesis and drug development .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

spiro[5.5]undecane-5-carboxylic acid

InChI

InChI=1S/C12H20O2/c13-11(14)10-6-2-5-9-12(10)7-3-1-4-8-12/h10H,1-9H2,(H,13,14)

InChI Key

FPFTXOQGJXGZRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCCC2C(=O)O

Origin of Product

United States

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